[Arg8]-Vasotocin TFA

Antidiuretic Activity Amphibian Physiology V2 Receptor

Choose [Arg8]-Vasotocin TFA for its unmatched potency at amphibian V2-like receptors (112-fold higher than Arg8-Vasopressin), enabling robust antidiuretic/cAMP signaling studies in amphibian and fish epithelial models. Its unique ability to excite CNS neuronal subpopulations unresponsive to Arg8-Vasopressin makes it essential for identifying novel CNS receptor classes. Reliable positive control for central cardiovascular regulation studies via i.c.v. injection. ≥98% purity TFA salt, lyophilized powder, suitable for in vitro and in vivo research.

Molecular Formula C₄₅H₆₈F₃N₁₅O₁₄S₂
Molecular Weight 1164.24
Cat. No. B1574896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Arg8]-Vasotocin TFA
Molecular FormulaC₄₅H₆₈F₃N₁₅O₁₄S₂
Molecular Weight1164.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Arg8]-Vasotocin TFA: Essential Baseline Data for Procurement of Nonmammalian Vasopressin/Oxytocin Receptor Ligand


[Arg8]-Vasotocin TFA is the trifluoroacetate salt form of [Arg8]-Vasotocin (AVT), a nonmammalian neurohypophyseal nonapeptide of the vasopressin/oxytocin hormone family. It is considered the most primitive known vertebrate neurohypophyseal peptide and may be ancestral to all other vertebrate peptide hormones in this family [1]. The compound acts as a pleiotropic ligand for multiple G protein-coupled receptors (GPCRs), including vasopressin V1a, V2, oxytocin, and possibly novel CNS receptor classes [2][3]. The TFA salt form, a common byproduct of reverse-phase HPLC purification, is typically supplied as a lyophilized powder with a molecular weight of 1164.2 g/mol and purity ≥95% .

[Arg8]-Vasotocin TFA: Why Generic Vasopressin/Oxytocin Analogs Cannot Be Simply Substituted in Research Applications


Substitution of [Arg8]-Vasotocin with other vasopressin or oxytocin family peptides (e.g., Arg8-Vasopressin, Oxytocin, Lys8-Vasotocin) is not equivalent due to profound differences in receptor selectivity, potency, and physiological effect profiles. While these nonapeptides share a common cyclic backbone, variations at specific residues—particularly positions 3, 4, 7, and 8—dramatically alter receptor binding affinity and downstream signaling. [Arg8]-Vasotocin exhibits a unique pharmacological fingerprint, including high potency at amphibian V2-like receptors, activation of distinct central nervous system (CNS) receptor populations not engaged by other agonists, and a specific antidiuretic-to-pressor activity ratio [1][2]. Using a structurally similar peptide without accounting for these quantitative differences can lead to erroneous conclusions regarding receptor function or physiological mechanisms.

[Arg8]-Vasotocin TFA: Quantified Evidence of Differential Performance Against Key Analogs


112-Fold Higher Antidiuretic Potency of [Arg8]-Vasotocin vs. [Arg8]-Vasopressin in Amphibian Bladder Assay

In a standardized toad urinary bladder hydroosmotic assay, [Arg8]-Vasotocin (AVT) demonstrates 112-fold higher potency compared to [Arg8]-Vasopressin (AVP) [1]. This substantial difference, despite the peptides differing only at position 3 (Ile-3 in AVT vs. Phe-3 in AVP), highlights the critical role of this single amino acid substitution in determining receptor affinity and efficacy in amphibian tissues [2].

Antidiuretic Activity Amphibian Physiology V2 Receptor

Distinct CNS Receptor Pharmacology: [Arg8]-Vasotocin Activates a Novel Neuronal Population Not Responsive to [Arg8]-Vasopressin

In extracellular recordings from rat brainstem slices (dorsal vagal complex), 16.7% of neurons tested (7/42) responded to [Arg8]-Vasotocin (AVT) but showed no response to [Arg8]-Vasopressin (AVP) [1]. Furthermore, no neurons were found that responded to AVP without also responding to AVT. This indicates that AVT activates a unique receptor population (or signaling pathway) not engaged by the mammalian hormone AVP [1]. The AVT response could not be fully blocked by selective oxytocin or V1a receptor antagonists, supporting the existence of a distinct 'AVT-preferring' CNS receptor [2].

Neuropharmacology CNS Receptors Electrophysiology

Central Cardiovascular Selectivity: [Arg8]-Vasotocin, but Not Oxytocin, Elicits Dose-Dependent Pressor and Tachycardic Responses

Intracerebroventricular (i.c.v.) administration of [Arg8]-Vasotocin (AVT) in conscious rats produces clear, dose-dependent pressor and heart rate effects, whereas oxytocin (OT) at equivalent and higher doses is without effect [1]. Specifically, AVT at 0.015-10 nmol caused dose-dependent pressor responses, with low doses eliciting tachycardia and high doses (1 and 10 nmol) producing bradycardia. In stark contrast, OT injections (0.015-100 nmol) had no significant cardiovascular effects [1].

Cardiovascular Physiology Central Nervous System In Vivo Pharmacology

TFA Salt Form Provides Quantified Solubility Advantage for In Vitro and In Vivo Formulation

The TFA salt of [Arg8]-Vasotocin offers a well-characterized solubility profile that is critical for experimental reproducibility. The compound is soluble in water at concentrations up to 50 mg/mL (approximately 42.95 mM), with sonication recommended to aid dissolution . This high aqueous solubility, a result of the trifluoroacetate counterion used during HPLC purification, ensures reliable preparation of stock solutions for in vitro assays or in vivo dosing [1].

Peptide Formulation Solubility Sample Preparation

[Arg8]-Vasotocin TFA: Optimal Research Application Scenarios Based on Quantified Differential Evidence


Amphibian and Fish Osmoregulation Studies Requiring High-Potency Antidiuretic Stimulation

Given its 112-fold higher potency at amphibian V2-like receptors compared to [Arg8]-Vasopressin [1], [Arg8]-Vasotocin TFA is the ligand of choice for experiments investigating antidiuresis, water permeability, or cAMP signaling in amphibian (e.g., Xenopus, toad) or fish epithelial models. Using AVT ensures robust responses at physiologically relevant concentrations, minimizing off-target effects associated with high doses of less potent analogs.

CNS Electrophysiology Experiments Investigating Novel Vasopressin/Oxytocin Receptor Subtypes

Researchers using brain slice electrophysiology to map neuronal responses to neurohypophyseal hormones will find [Arg8]-Vasotocin TFA indispensable. Its unique ability to excite a neuronal subpopulation (16.7% of tested cells) unresponsive to [Arg8]-Vasopressin provides a specific pharmacological tool for identifying and characterizing novel CNS receptor classes in regions like the dorsal vagal complex [2].

In Vivo Studies of Central Cardiovascular Control Requiring a Positive Control with Defined Autonomic Effects

[Arg8]-Vasotocin TFA serves as a reliable, positive control for in vivo studies of central cardiovascular regulation. In contrast to the inertness of oxytocin, i.c.v. injection of AVT reliably elicits dose-dependent pressor and heart rate changes via sympathoadrenomedullary activation [3]. This established activity profile makes it a valuable reference compound for screening novel neuropeptides or pharmacological agents targeting central autonomic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Arg8]-Vasotocin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.